beta-Hydroxyethylbenzyl ether
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Overview
Description
beta-Hydroxyethylbenzyl ether: is an organic compound that belongs to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. In the case of this compound, the structure includes a benzyl group (a phenyl ring attached to a methylene group) and a hydroxyethyl group (an ethyl group with a hydroxyl substituent).
Preparation Methods
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This is a common method for preparing ethers, including beta-Hydroxyethylbenzyl ether.
Alkoxymercuration-Demercuration: This method involves the addition of an alcohol to an alkene in the presence of mercuric acetate, followed by reduction with sodium borohydride to form the ether.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Williamson Ether Synthesis due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Hydrobromic acid or hydroiodic acid under reflux conditions.
Major Products Formed:
Oxidation: Benzaldehyde and ethylene glycol.
Reduction: Benzyl alcohol and ethylene.
Substitution: Benzyl halides and ethylene glycol.
Scientific Research Applications
Beta-Hydroxyethylbenzyl ether has various applications in scientific research:
Mechanism of Action
The mechanism of action of beta-Hydroxyethylbenzyl ether involves its interaction with molecular targets through its ether linkage and hydroxyl group. The compound can act as a nucleophile in substitution reactions, where the oxygen atom donates a pair of electrons to form a new bond. In oxidation reactions, the hydroxyl group can be converted to a carbonyl group, altering the compound’s reactivity and properties .
Comparison with Similar Compounds
Benzyl ether: Similar structure but lacks the hydroxyethyl group.
Ethylbenzyl ether: Similar structure but lacks the hydroxyl group.
Phenethyl alcohol: Contains a hydroxyl group but lacks the ether linkage.
Uniqueness: Beta-Hydroxyethylbenzyl ether is unique due to the presence of both a benzyl group and a hydroxyethyl group, which confer distinct reactivity and properties. The combination of these functional groups allows for diverse chemical reactions and applications in various fields .
Properties
CAS No. |
64059-30-9 |
---|---|
Molecular Formula |
C18H22O3 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
2-[3-[[3-(2-hydroxyethyl)phenyl]methoxymethyl]phenyl]ethanol |
InChI |
InChI=1S/C18H22O3/c19-9-7-15-3-1-5-17(11-15)13-21-14-18-6-2-4-16(12-18)8-10-20/h1-6,11-12,19-20H,7-10,13-14H2 |
InChI Key |
BACOQDUASGIAJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)COCC2=CC=CC(=C2)CCO)CCO |
Origin of Product |
United States |
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